molecular formula C17H19N5O2 B3855486 N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE

N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE

Cat. No.: B3855486
M. Wt: 325.4 g/mol
InChI Key: OSQZACRYQHMTRU-RGVLZGJSSA-N
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Description

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with pyridine-4-carboxylic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLAMINO)PYRIDINE: A related compound with similar nucleophilic properties.

    N,N-DIMETHYL-4-AMINOPYRIDINE: Another derivative with comparable chemical reactivity.

Uniqueness

N-({N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrazone linkages and interact with a variety of molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-22(2)15-5-3-13(4-6-15)11-20-21-16(23)12-19-17(24)14-7-9-18-10-8-14/h3-11H,12H2,1-2H3,(H,19,24)(H,21,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQZACRYQHMTRU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE
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N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE
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N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE
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N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE
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N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE
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N-({N'-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)PYRIDINE-4-CARBOXAMIDE

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